

# Pinacolone: A Comprehensive Technical Guide to Synthesis and Applications

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For Researchers, Scientists, and Drug Development Professionals

**Pinacol**one, or 3,3-dimethyl-2-butanone, is a versatile ketone with significant applications across various sectors of the chemical industry, from pharmaceuticals and agrochemicals to its use as a specialized solvent and synthetic intermediate.[1][2] This technical guide provides an in-depth overview of the synthesis of **pinacol**one, detailing various methodologies, and explores its critical role as a building block in the development of commercially important molecules.

## Physical and Chemical Properties of Pinacolone

**Pinacol**one is a colorless liquid characterized by a distinct peppermint or camphor-like odor.[1] [3] Its physical and chemical properties are summarized in the table below, providing essential data for its handling and use in various applications.



Property	Value	References
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O	[1]
Molar Mass	100.161 g·mol⁻¹	[1]
Appearance	Colorless liquid	[1]
Odor	Peppermint or camphor-like	[1][3]
Density	0.801 g/cm <sup>3</sup>	[1]
Melting Point	-52.5 °C	[3]
Boiling Point	103-106 °C	[1]
Flash Point	23 °C	[3]
Solubility in water	2.44 g/100 mL at 15 °C	[3]
Solubility in organic solvents	Soluble in ethanol, ether, and acetone	[3]
Refractive Index	1.3952 - 1.3960 at 20 °C	[3]

## Synthesis of Pinacolone: A Comparative Overview

The synthesis of **pinacol**one can be achieved through several routes, each with its own set of advantages and disadvantages. The choice of a particular method often depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations.

## The Pinacol Rearrangement: A Classic Approach

The most well-known laboratory synthesis of **pinacol**one is the **pinacol** rearrangement, a classic organic reaction that involves the acid-catalyzed rearrangement of a 1,2-diol (vicinal diol).[4][5] This reaction, first described by Wilhelm Rudolph Fittig in 1860, proceeds through the formation of a carbocation intermediate, followed by a 1,2-methyl shift.[4]

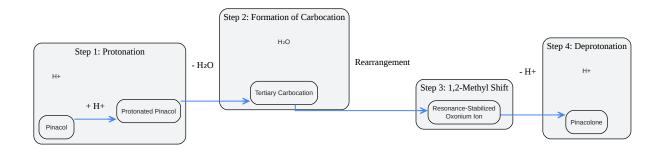
The general mechanism for the **pinacol** rearrangement is as follows:

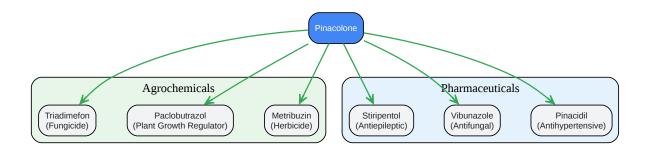
 Protonation of a hydroxyl group: The reaction is initiated by the protonation of one of the hydroxyl groups of pinacol (2,3-dimethyl-2,3-butanediol) by an acid catalyst, typically sulfuric



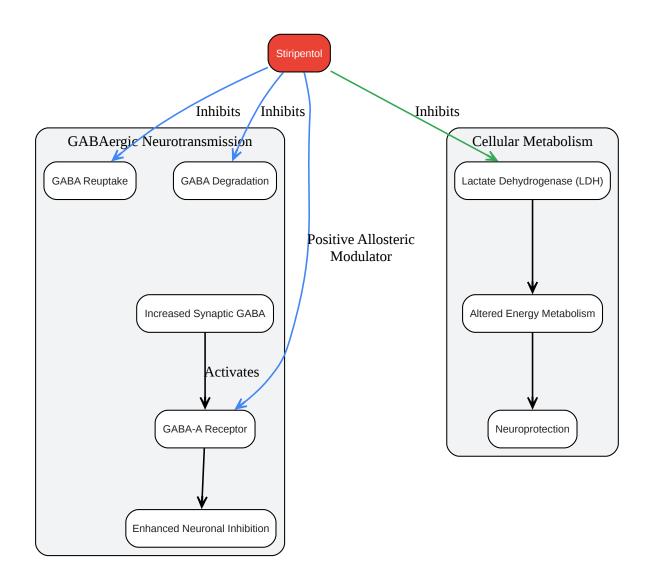
acid.[4]

- Loss of water to form a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation.[4]
- 1,2-Methyl shift: A methyl group from the adjacent carbon migrates to the positively charged carbon. This rearrangement is the key step and is driven by the formation of a more stable, resonance-stabilized oxonium ion.[5]
- Deprotonation: The final step involves the deprotonation of the oxonium ion to yield pinacolone.[4]









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